1-Ethoxy-2,2-difluoroethanol
Overview
Description
1-Ethoxy-2,2-difluoroethanol is an organic compound with the molecular formula C4H8F2O2. It is a colorless, volatile liquid with a boiling point of 84°C and a molecular weight of 126.1 g/mol . This compound has been utilized in various synthesis reactions and research applications since its discovery in the late 1950s .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,2-difluoroethanol can be synthesized through the reaction of 2,2-difluoroacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and ethanol being mixed in a suitable solvent, such as dichloromethane, and the acid catalyst (e.g., sulfuric acid) being added dropwise .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-difluoroacetaldehyde and other oxidation products.
Reduction: Reduction reactions can convert it into 2,2-difluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,2-difluoroacetaldehyde.
Reduction: 2,2-difluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2,2-difluoroethanol has a wide range of applications in scientific research:
Surface Chemistry: It plays a role in surface chemistry, particularly on aluminum oxide surfaces, where it decomposes to form fluorinated surface ethoxide.
Synthesis of Trifluoromethyl-Substituted Heteroarenes: It serves as a building block for creating trifluoromethyl-substituted compounds, which are significant for pharmaceutical and material science applications.
Formation of Metallophthalocyanines: It is used in the synthesis of novel fluoroether-substituted phthalocyanines, important for developing materials for electronics and other technologies.
Diels-Alder Reactions: It has been used in Diels-Alder reactions to create functionalized (trifluoromethyl)benzenes and -pyridines.
Photochemical Isomerization: Research has investigated its photochemical isomerization, contributing to understanding the chemical behavior of related compounds under various conditions.
Mechanism of Action
The mechanism by which 1-ethoxy-2,2-difluoroethanol exerts its effects involves its interaction with molecular targets and pathways. For instance, in surface chemistry, it decomposes on aluminum oxide surfaces to form fluorinated surface ethoxide, involving surface isolated hydroxyl groups . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Ethoxy-2,2-difluoroethanol can be compared with other similar compounds, such as:
2,2-Difluoroethanol: Lacks the ethoxy group, leading to different reactivity and applications.
2,2-Difluoroacetaldehyde: The aldehyde form, which can be used as a precursor in various synthesis reactions.
1-Methoxy-2,2-difluoroethanol: Similar structure but with a methoxy group instead of an ethoxy group, resulting in different chemical properties and reactivity.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-ethoxy-2,2-difluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c1-2-8-4(7)3(5)6/h3-4,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEOMNFWRCDRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374237 | |
Record name | 1-Ethoxy-2,2-difluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148992-43-2 | |
Record name | 1-Ethoxy-2,2-difluoroethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148992-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2,2-difluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2,2-difluoroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-ethoxy-2,2-difluoroethanol in the synthesis of fluoroalkylated dihydropyrimidines and pyrimidines?
A1: this compound serves as a reagent in a [3 + 2 + 1] annulation reaction []. This multicomponent reaction involves an enamine, either trifluoroacetaldehyde hydrate or This compound, and an amidine hydrochloride. This allows for the incorporation of a difluoroethyl group at the 4-position of the resulting dihydropyrimidine or pyrimidine ring. This method offers a new route to valuable fluorinated heterocycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.